molecular formula C18H14O6 B1672725 Jacareubin CAS No. 3811-29-8

Jacareubin

Cat. No. B1672725
CAS RN: 3811-29-8
M. Wt: 326.3 g/mol
InChI Key: UCLUVPCGXYTYEK-UHFFFAOYSA-N
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Description

Jacareubin is a xanthone compound that can be isolated from Calophyllum brasiliense . It has antibacterial, antioxidant, and gastroprotective properties . It also exhibits certain cancer cell toxicity, making it useful in cancer research .


Molecular Structure Analysis

Jacareubin has a molecular formula of C18H14O6 . Its molecular weight is 326.30 . The structure of Jacareubin used in studies was determined by 1H-NMR and 13C-NMR .

Safety And Hazards

Safety precautions suggest wearing respiratory protection, avoiding dust formation, and avoiding breathing vapors, mist, or gas . The product should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .

Future Directions

Jacareubin possesses potential anti-COVID-19 properties . Together with its previously tested anti-inflammatory activity, safety, and tolerance, it is considered a valuable drug to be further investigated for the treatment of cytokine production caused by SARS-CoV-2 infection .

properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUVPCGXYTYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191521
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jacareubin

CAS RN

3811-29-8
Record name Jacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacareubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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